4-(2-Bromoethyl)benzenesulfonamide

Aziridine synthesis Nucleophilic substitution kinetics Leaving group ability

4-(2-Bromoethyl)benzenesulfonamide (CAS 5378-84-7) is a para-substituted aryl sulfonamide building block with molecular formula C₈H₁₀BrNO₂S and a molecular weight of 264.14 g·mol⁻¹. Its structure features a primary sulfonamide (-SO₂NH₂) at the 1-position and a 2-bromoethyl substituent at the 4-position of the benzene ring, yielding a density of 1.607 g·cm⁻³ and a predicted boiling point of 387.6 °C at 760 mmHg.

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
Cat. No. B8494439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromoethyl)benzenesulfonamide
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCBr)S(=O)(=O)N
InChIInChI=1S/C8H10BrNO2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H2,10,11,12)
InChIKeyMDSVZAOASLDVPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromoethyl)benzenesulfonamide (CAS 5378-84-7): Core Physicochemical and Structural Profile for Procurement Evaluation


4-(2-Bromoethyl)benzenesulfonamide (CAS 5378-84-7) is a para-substituted aryl sulfonamide building block with molecular formula C₈H₁₀BrNO₂S and a molecular weight of 264.14 g·mol⁻¹ . Its structure features a primary sulfonamide (-SO₂NH₂) at the 1-position and a 2-bromoethyl substituent at the 4-position of the benzene ring, yielding a density of 1.607 g·cm⁻³ and a predicted boiling point of 387.6 °C at 760 mmHg [1]. The compound is commercially available at 98% purity with batch-specific analytical characterization including NMR, HPLC, and GC . The bromoethyl side chain confers distinct reactivity as an electrophilic alkylating handle, differentiating it from its chloro, iodo, and non-halogenated analogs in both kinetic and thermodynamic terms.

Why 4-(2-Bromoethyl)benzenesulfonamide Cannot Be Directly Substituted by Its Chloro, Iodo, or N-Substituted Analogs


Halogen identity on the ethyl side chain and the positional attachment of the sulfonamide group are not interchangeable parameters in this compound class. The carbon–bromine bond in the 2-bromoethyl substituent exhibits leaving group kinetics that differ from the carbon–chlorine bond by approximately 1.5–2 orders of magnitude under comparable nucleophilic substitution conditions [1][2], meaning that reaction timelines, yields, and by-product profiles diverge substantially when switching halogens. Furthermore, the 4-(2-bromoethyl) substitution pattern places the reactive alkyl halide on the aromatic ring rather than on the sulfonamide nitrogen, which fundamentally alters the compound's cyclization behavior, cross-coupling compatibility, and downstream derivatization pathways compared to N-(2-bromoethyl)benzenesulfonamide (CAS 6453-88-9). These differences are not merely incremental; they determine whether a synthetic route succeeds or fails at scale.

Quantitative Differentiation Evidence for 4-(2-Bromoethyl)benzenesulfonamide Versus Closest Analogs


Nucleofugality: Bromide vs. Chloride Leaving Group Reactivity Ratio in Sulfonamide Cyclization Systems

In the base-catalyzed intramolecular cyclization of 2-halogenoethyl sulfonamides to N-sulfonyl aziridines, the bromoethyl derivatives exhibit approximately 50-fold higher reactivity than their chloroethyl counterparts. Coy et al. (1974) reported that under identical aqueous basic conditions (water, 25 °C, μ = 1.0 KCl), 'the chlorides behave similarly, but are ca. 50-fold less reactive than the corresponding bromides' [1]. In an independent kinetic study by Bird et al. (1973) conducted in alcohol–alkoxide media at 55 °C, the bromide:chloride rate ratio for three-membered ring formation in sulfonamides was determined to be 79:1 [2]. These two independent measurements, obtained under different solvent and temperature conditions, converge on a consistent picture: the C–Br bond in the bromoethyl side chain is approximately 50–80 times more reactive in nucleophilic displacement than the corresponding C–Cl bond.

Aziridine synthesis Nucleophilic substitution kinetics Leaving group ability

Thermodynamic Leaving Group Aptitude: Bromide vs. Chloride Conjugate Acid pKa Differential

The intrinsic leaving group ability of halide ions in SN2 and SN1 reactions is quantitatively correlated with the pKa of their conjugate acids: a lower pKa corresponds to a weaker conjugate base and thus a better leaving group. Hydrobromic acid (HBr) has a pKa of approximately −9, while hydrochloric acid (HCl) has a pKa of approximately −7 [1]. This ~2 pKa unit difference implies that bromide is roughly 100-fold superior to chloride as a leaving group in protic and polar aprotic solvents. Applied to 4-(2-bromoethyl)benzenesulfonamide versus 4-(2-chloroethyl)benzenesulfonamide (CAS 5378-85-8), this thermodynamic parameter independently predicts that the bromo compound will undergo nucleophilic displacement at the ethyl carbon significantly faster under identical conditions. The experimentally observed kinetic ratios of 50–79× (see Evidence Item 1) are fully consistent with this thermodynamic prediction. For the iodo analog, iodide (pKa of HI ≈ −10) would be an even better leaving group, but the higher cost, lower stability, and greater propensity for elimination side reactions make the bromo compound a more practical balance of reactivity and manageability in multi-step synthesis .

Physical organic chemistry SN2 reactivity Leaving group pKa

Physicochemical Property Differentiation: Density, Molecular Weight, and logP Compared to 4-(2-Chloroethyl)benzenesulfonamide

4-(2-Bromoethyl)benzenesulfonamide (CAS 5378-84-7) and 4-(2-chloroethyl)benzenesulfonamide (CAS 5378-85-8) exhibit measurable differences in their bulk physicochemical properties that are relevant to purification, formulation, and analytical method development. The bromo compound has a reported density of 1.607 g·cm⁻³ [1], compared to 1.351 g·cm⁻³ for the chloro analog [2], a difference of +0.256 g·cm⁻³ (+19%). The molecular weight difference is 44.45 g·mol⁻¹ (264.14 vs. 219.69 g·mol⁻¹), reflecting the substitution of bromine (79.90 Da) for chlorine (35.45 Da). The predicted logP for 4-(2-chloroethyl)benzenesulfonamide is 2.90 [2]; for 4-(2-bromoethyl)benzenesulfonamide, while an experimentally measured logP is not available in the open literature, the computed value for the closely related N-(2-bromoethyl)benzenesulfonamide isomer is 2.83 [3], and the general SAR for halogen substitution predicts that bromine increases lipophilicity relative to chlorine by approximately 0.2–0.5 logP units in aromatic systems. The melting point of the chloro analog is reported as 178–180 °C [4]; the bromo compound's melting point is not uniformly reported across vendors, which itself is a differentiating consideration for quality control.

Physicochemical profiling Chromatographic behavior Solubility prediction

Patent-Graded Synthetic Utility: Documented Intermediate Role in Disulfonimide Monomer and Serotoninergic Compound Synthesis

4-(2-Bromoethyl)benzenesulfonamide is explicitly exemplified as the preferred intermediate in US Patent 4,510,324 ('Monomeric Disulfonimides') [1]. In Example I of this patent, the compound is prepared from 4-(2-bromoethyl)benzenesulfonyl chloride and ammonium hydroxide, then reacted with methanesulfonyl chloride to yield N-mesyl-4-(2-bromoethyl)benzenesulfonamide (m.p. 141–144 °C; neutralization equivalent found 341.32, theory 342) [1]. The bromo intermediate subsequently undergoes dehydrohalogenation to generate the polymerizable 4-vinylbenzenesulfonamide monomer, which is used in anaerobic adhesive formulations and photographic materials. The patent explicitly covers bromine, chlorine, and iodine variants (X = Br, Cl, I), but the bromo compound is the specifically demonstrated exemplar in the experimental section, establishing it as the reduction-to-practice benchmark. In separate patent literature, 4-(2-bromoethyl)benzenesulfonamide is listed as a key intermediate for preparing 2H-pyrrolo[3,4-c]quinoline compounds with serotoninergic activity (EP 2326645 A1) [2], and has been employed in the synthesis of enkephalin-derived tetrapeptide amides as peripheral opioid receptor ligands (Hardy et al., J. Med. Chem., 1989) [3]. No equivalent patent corpus exists demonstrating the same breadth of downstream applications for the corresponding 4-iodoethyl analog, and the chloro analog, while covered in the disulfonimide patent, imposes longer reaction times and/or lower yields in the dehydrohalogenation step due to its inherently lower reactivity.

Patent-validated intermediate Anaerobic adhesive monomers Serotonin receptor pharmacology

Commercial Purity and Analytical Characterization: Batch-Specific Quality Control Documentation

4-(2-Bromoethyl)benzenesulfonamide is commercially supplied at a standard purity of 98% (HPLC) with batch-specific Certificates of Analysis that include NMR, HPLC, and GC characterization data . The compound is identified by CAS 5378-84-7, MDL MFCD17015378, and has a documented exact mass of 262.96156 Da (monoisotopic) [1]. By comparison, 4-(2-chloroethyl)benzenesulfonamide (CAS 5378-85-8) is available at comparable purity levels but has a distinct exact mass of 219.012 Da, providing unambiguous mass spectrometric differentiation between the two analogs in reaction monitoring. 4-(2-Iodoethyl)benzenesulfonamide is not readily available as a commercial catalog compound from major suppliers, which imposes additional synthesis and purification burden if selected as an alternative. The bromo compound's commercial availability with documented purity and analytical characterization reduces the procurement risk associated with in-house synthesis of the iodo analog, which would require handling of light-sensitive and thermally labile alkyl iodide intermediates.

Quality assurance Analytical characterization Procurement specification

Optimal Research and Industrial Application Scenarios for 4-(2-Bromoethyl)benzenesulfonamide Based on Differentiated Evidence


Synthesis of N-Sulfonyl Aziridines and Aziridine-Derived Heterocycle Libraries

The approximately 50–79-fold kinetic advantage of the bromoethyl group over the chloroethyl group in base-catalyzed aziridine cyclization [1][2] makes 4-(2-bromoethyl)benzenesulfonamide the preferred starting material for constructing N-sulfonyl aziridine scaffolds. The bromo compound can be cyclized under milder conditions (lower temperature, shorter reaction time) than its chloro analog, reducing thermal decomposition of the sensitive aziridine product. This reactivity advantage is particularly critical in library synthesis where parallel processing demands robust, high-yielding cyclization chemistry across diverse substrates.

Synthesis of Polymerizable Sulfonamide Monomers for Anaerobic Adhesives and Ion-Exchange Materials

As demonstrated in US Patent 4,510,324, 4-(2-bromoethyl)benzenesulfonamide serves as the direct precursor to 4-vinylbenzenesulfonamide monomers via dehydrohalogenation [3]. The bromo compound's superior leaving group ability facilitates efficient elimination to the styrene-type monomer, which is then copolymerized for anaerobic adhesive formulations and photographic materials. The patent's explicit reduction to practice with the bromo compound, rather than the chloro or iodo variants, signals that the bromo intermediate provides the optimal balance of reactivity, isolability, and elimination efficiency for this industrial application.

Medicinal Chemistry: Serotonin Receptor Modulator and Opioid Peptide Intermediate

The compound's documented role as a key intermediate in the synthesis of serotoninergic 2H-pyrrolo[3,4-c]quinoline compounds (EP 2326645 A1) [4] and enkephalin-derived tetrapeptide amides (Hardy et al., J. Med. Chem., 1989) [5] establishes its relevance in central nervous system drug discovery programs. For medicinal chemists, selecting the bromoethyl compound over the chloroethyl analog ensures access to established synthetic routes with literature precedent for the exact halogen identity, avoiding the need to re-optimize alkylation or coupling steps that are sensitive to leaving group kinetics.

Analytical Method Development and Reference Standard Qualification

The 98% purity specification and the availability of batch-specific NMR, HPLC, and GC characterization data , combined with the compound's well-defined exact mass (262.96156 Da) and GC-MS spectral library entry in the Wiley Registry [6], support its use as a reference standard for analytical method development. The +44 Da mass shift relative to the chloro analog provides unambiguous MS differentiation, enabling simultaneous monitoring of both halogen analogs in reaction progress assays without isotopic interference.

Quote Request

Request a Quote for 4-(2-Bromoethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.